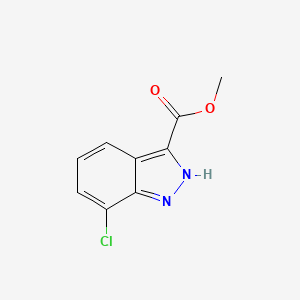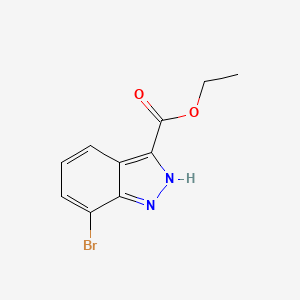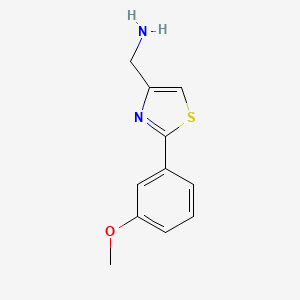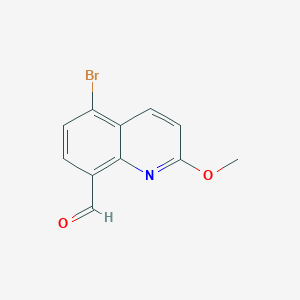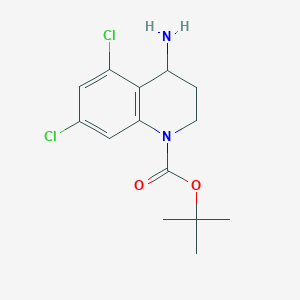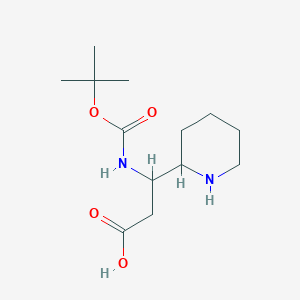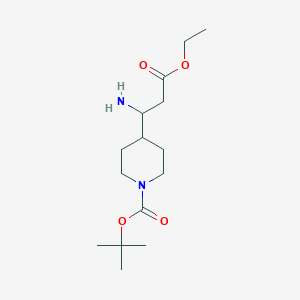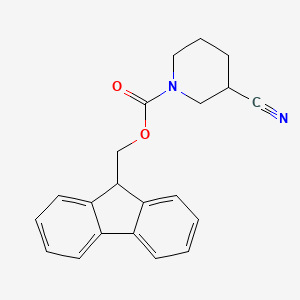
n-Methyl-d-valine
Vue d'ensemble
Description
n-Methyl-d-valine is a derivative of the amino acid valine, where a methyl group is added to the nitrogen atom of the amino acid. This modification is known to impact the physical and chemical properties of the amino acid, such as solubility, lipophilicity, and conformational stability. N-Methyl amino acids are commonly found in nonribosomal peptides (NRPs), which are a class of natural products with a wide range of biological activities and therapeutic applications. The incorporation of this compound into peptides can increase their conformational rigidity, membrane permeability, and resistance to proteolytic degradation, making them desirable for drug development .
Synthesis Analysis
The synthesis of this compound derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, a derivative of this compound, has been described for use as a stationary phase in gas-liquid chromatography. This compound shows excellent stereoselectivity for the resolution of optical isomers of various classes of compounds . Another study demonstrates the synthesis of chiral complexes using a derivative of valine, which could potentially involve this compound as a ligand for the preparation of such complexes .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be analyzed using techniques such as X-ray diffraction and solid-state NMR. For example, the crystal structure of N-(methyl 3,4,6-tri-O-acetyl-2-amino-2-deoxy-β-D-glucopyranoside)-N'Carbamoyl-D-valine ethyl ester has been established, revealing the presence of intermolecular hydrogen bonds and confirming the anti-Z,Z conformation of the urea moiety . These structural analyses are crucial for understanding the interactions and conformations that this compound derivatives can adopt.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, particularly in the formation of peptides and complexes. The ribosomal synthesis of N-methyl peptides, for example, involves the incorporation of N-methyl amino acids like this compound into peptides, which can be achieved by supplementing a translation system with chemically methylated tRNA . Additionally, the reaction of valine derivatives with organoelement halides can lead to the formation of hypercoordinated complexes, which may also apply to this compound derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been studied using computational methods such as density functional theory (DFT). N-Methylation has been shown to significantly improve the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based drug structures. The clogP values of N-methylated peptides are higher than those of native compounds, indicating increased lipophilicity. N-Methylation also affects the solubility, polarizability, dipole moment, and the cis/trans amide energy barrier, which are all important factors in drug design and development .
Applications De Recherche Scientifique
1. Role in Antibiotic Biosynthesis
n-Methyl-d-valine plays a crucial role in the biosynthesis of antibiotics such as actinomycin D, produced by Streptomyces antibioticus. Studies have shown that L-valine is a precursor of the D-valine and N-methyl-L-valine residues in actinomycin D. The activation of L-valine, before its incorporation into the antibiotic, is a critical step in the biosynthesis process (Walker, Otani, & Perlman, 1972). Additionally, L-valine is utilized for the synthesis of N-methyl-L-valine in this context (Katz & Weissbach, 1963).
2. Involvement in Penicillin Biosynthesis
Research indicates the involvement of this compound in the biosynthesis of penicillin. The synthesis of delta-(alpha-aminoadipyl)-L-cysteinylvaline, a precursor in penicillin biosynthesis, involves valine residues, highlighting the significance of this compound in the production of vital antibiotics (Fawcett et al., 1976).
3. Application in NMR Spectroscopy
This compound is used in nuclear magnetic resonance (NMR) spectroscopy for the stereospecific assignment of methyl groups of valine in peptides and proteins. This application is significant in structural biology and protein chemistry for understanding molecular structures and interactions (Senn et al., 1989).
4. Metabolic Studies
Studies on the metabolism of this compound have provided insights into the conversion processes of various amino acids in organisms. For instance, research on the conversion of D-valine to glycogen in rats has shed light on the metabolic pathways and utilization rates of different isomers (Fones, Sober, & White, 1951).
5. Industrial Applications
This compound has extensive industrial applications. It is used as an intermediate in the synthesis of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. Its derivatives have shown significant activity in clinical and agricultural use, indicating its importance in various industrial sectors (Chen et al., 2016).
6. Impact on Antibiotic Production
Research has indicated that this compound can influence the production of certain antibiotics. For instance, it has been found to inhibit the formation of actinomycin by affecting the synthesis of the antibiotic's pentapeptide chain or its attachment to specific precursors (Beaven et al., 1967).
Safety and Hazards
Mécanisme D'action
Target of Action
n-Methyl-d-valine is a derivative of the amino acid valine . It is believed to interact with NMDA (N-methyl-d-aspartate) receptors , which play a central role in excitotoxic neuronal death caused by ischemic stroke . These receptors are involved in numerous processes in the brain and are the targets of certain prescription drugs .
Mode of Action
It is known to be involved in the modification ofmonomethyl auristatin F (MMAF) , an anti-tubulin agent . This modification makes MMAF more hydrophobic, which increases cell permeability .
Biochemical Pathways
This compound is believed to be metabolized to various other compounds, including cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid . It may also play a role in the penicillin biosynthetic pathway . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
It is known that the compound is a derivative of dl-valine , which suggests that it may share some pharmacokinetic properties with valine
Result of Action
It is known to increase cell permeability through its interaction with mmaf . Additionally, valine, from which this compound is derived, is known to improve mitochondrial function and protect against oxidative stress
Analyse Biochimique
Biochemical Properties
n-Methyl-d-valine plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It is known to interact with enzymes such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis. These interactions often involve the incorporation of this compound into peptides, affecting their structure and function. Additionally, this compound can interact with transport proteins, influencing the transport of molecules across cell membranes .
Cellular Effects
This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of signaling molecules such as kinases and phosphatases, thereby modulating signal transduction pathways. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, either inhibiting or activating their activity. For example, this compound has been shown to inhibit the activity of certain proteases, preventing the degradation of target proteins. Additionally, it can modulate gene expression by binding to DNA or interacting with transcriptional regulators, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as transaminases and dehydrogenases, leading to the production of various metabolites. These metabolic pathways often involve the conversion of this compound into other amino acids or intermediates that participate in broader metabolic networks. The presence of this compound can also affect metabolic flux, altering the levels of key metabolites within cells .
Propriétés
IUPAC Name |
(2R)-3-methyl-2-(methylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRVYNORCOYQT-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88930-14-7 | |
| Record name | N-Methyl-D-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088930147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL-D-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XK24U48VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





